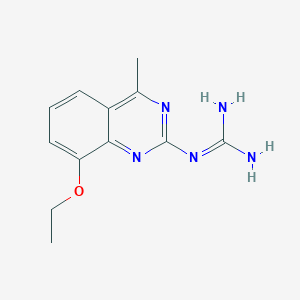
N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine is a useful research compound. Its molecular formula is C12H15N5O and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C12H15N5O
- Molecular Weight : Approximately 245.28 g/mol
- Structural Features :
- Quinazoline ring system, known for diverse biological activities.
- Ethoxy group which enhances solubility.
- Guanidine moiety contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The quinazoline backbone is known to modulate enzyme and receptor activities, while the guanidine group can form hydrogen bonds with various biological molecules. This interaction may influence multiple biochemical pathways, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Antitumor Properties : Compounds containing the quinazoline structure often exhibit antitumor effects, making them candidates for cancer therapy.
- CNS Activity : Some derivatives have been investigated for their potential effects on the central nervous system.
Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies and Research Findings
-
Antibacterial Efficacy :
A study identified this compound as a potent antibacterial agent against MRSA. The minimum inhibitory concentration (MIC) was determined to be as low as 1.5 µM, indicating strong activity against resistant strains . -
Structure-Activity Relationship (SAR) :
Research into SAR has revealed that modifications to the guanidine and quinazoline moieties significantly affect biological activity. For instance, substituting the ethoxy group with other alkoxy chains can alter solubility and bioactivity profiles . -
Cytotoxicity Studies :
In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
Future Directions
The ongoing research into this compound focuses on:
- Mechanistic Studies : Further investigations are needed to elucidate the precise mechanisms through which this compound exerts its biological effects.
- Clinical Trials : Promising preclinical results warrant progression to clinical trials to evaluate safety and efficacy in humans.
- Derivatization : Exploring structural modifications could lead to enhanced potency and selectivity for specific biological targets.
Eigenschaften
IUPAC Name |
2-(8-ethoxy-4-methylquinazolin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-3-18-9-6-4-5-8-7(2)15-12(16-10(8)9)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFBJZLFJMBVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C(N=C(N=C21)N=C(N)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














